1-Cyclohexyl-3-(1-phenylethyl)thiourea
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Overview
Description
1-Cyclohexyl-3-(1-phenylethyl)thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(1-phenylethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of amines with isothiocyanates. For instance, the reaction of cyclohexylamine with 1-phenylethyl isothiocyanate in an organic solvent under mild conditions can yield the desired thiourea derivative . Another method involves the reaction of amines with phenyl chlorothionoformate in water, which offers a green and efficient route to symmetrical thioureas .
Industrial Production Methods
Industrial production of thioureas often involves the use of carbon disulfide and amines under high-temperature conditions or in the presence of catalysts. This method allows for the large-scale synthesis of various thiourea derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(1-phenylethyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfinyl or sulfonyl derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
1-Cyclohexyl-3-(1-phenylethyl)thiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-phenylethyl)thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The sulfur atom in the thiourea group can participate in hydrogen bonding, which is crucial for its biological activity. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylthiourea: Similar in structure but with two phenyl groups instead of a cyclohexyl and a phenylethyl group.
1-Cyclohexyl-3-phenylthiourea: Similar but lacks the 1-phenylethyl group.
1,3-Dicyclohexylthiourea: Contains two cyclohexyl groups instead of a cyclohexyl and a phenylethyl group.
Uniqueness
1-Cyclohexyl-3-(1-phenylethyl)thiourea is unique due to its specific combination of cyclohexyl and phenylethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C15H22N2S |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H22N2S/c1-12(13-8-4-2-5-9-13)16-15(18)17-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,16,17,18) |
InChI Key |
HENUXILFJOCRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2CCCCC2 |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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